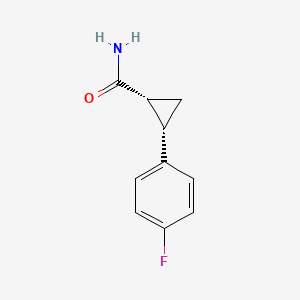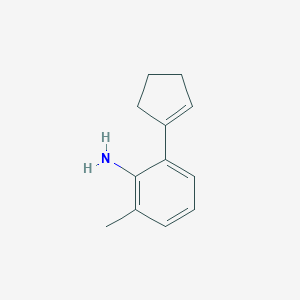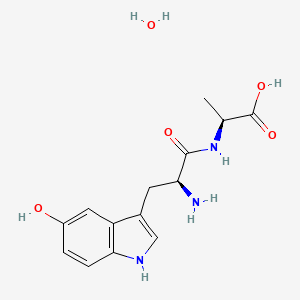![molecular formula C10H26Cl2Si2Sn B14238854 [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] CAS No. 355018-29-0](/img/structure/B14238854.png)
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon and tin atoms within its molecular structure
Métodos De Preparación
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] typically involves the reaction of dichlorostannane with ethyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or hexane to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Análisis De Reacciones Químicas
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced silicon-tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-tin oxides, while reduction could produce silicon-tin hydrides.
Aplicaciones Científicas De Investigación
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotin compounds. Its unique structure makes it valuable in studying the reactivity and bonding of silicon and tin atoms.
Biology: Research is ongoing to explore its potential biological activity, including its interactions with biomolecules and possible applications in drug development.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as coatings and composites, due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] exerts its effects involves interactions at the molecular level. The silicon and tin atoms within the compound can form bonds with other elements, leading to various chemical transformations. These interactions are influenced by the electronic and steric properties of the compound, which determine its reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, tris(trimethylsilyl)silane offers unique reactivity due to its silicon-hydrogen bonds.
Bis-PEG-18 methyl ether dimethyl silane: Commonly used in cosmetics, this compound is valued for its moisturizing and conditioning properties.
Dimethylsilanediol: Another organosilicon compound, dimethylsilanediol is used in various industrial applications, including as a precursor for silicone polymers.
The uniqueness of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
Propiedades
Número CAS |
355018-29-0 |
|---|---|
Fórmula molecular |
C10H26Cl2Si2Sn |
Peso molecular |
392.10 g/mol |
Nombre IUPAC |
[dichloro-[[ethyl(dimethyl)silyl]methyl]stannyl]methyl-ethyl-dimethylsilane |
InChI |
InChI=1S/2C5H13Si.2ClH.Sn/c2*1-5-6(2,3)4;;;/h2*2,5H2,1,3-4H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PFGWIGVWCBXKFG-UHFFFAOYSA-L |
SMILES canónico |
CC[Si](C)(C)C[Sn](C[Si](C)(C)CC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)

![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)


![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)


![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)

![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)


![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
